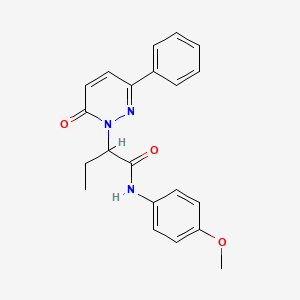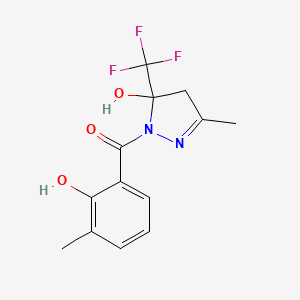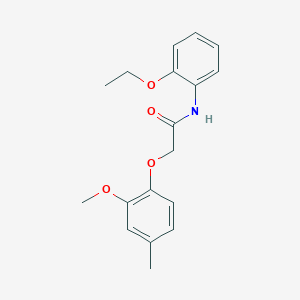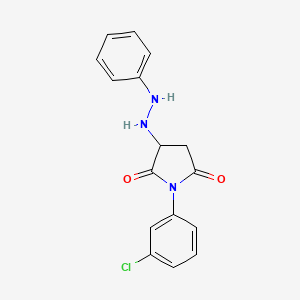![molecular formula C15H21ClN2O4 B5087591 butyl ({[(4-chlorophenyl)amino]carbonyl}oxy)propylcarbamate](/img/structure/B5087591.png)
butyl ({[(4-chlorophenyl)amino]carbonyl}oxy)propylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl ({[(4-chlorophenyl)amino]carbonyl}oxy)propylcarbamate, also known as BP-3 or Oxybenzone, is a commonly used organic compound in the field of sunscreen and cosmetic products. It is a white or yellowish crystalline powder that is soluble in organic solvents. BP-3 is widely used in sunscreen products due to its ability to absorb UV-B radiation and protect the skin from sunburn.
Wirkmechanismus
Butyl ({[(4-chlorophenyl)amino]carbonyl}oxy)propylcarbamate absorbs UV-B radiation by converting it into less harmful forms of energy such as heat. It also acts as a free radical scavenger, preventing the formation of reactive oxygen species that can damage DNA and other cellular components.
Biochemical and Physiological Effects:
This compound has been found to have estrogenic activity, which means it can bind to estrogen receptors and mimic the effects of estrogen in the body. This has raised concerns about its potential to disrupt the endocrine system and contribute to hormonal imbalances. This compound has also been found to accumulate in the body and can be detected in breast milk, urine, and blood samples.
Vorteile Und Einschränkungen Für Laborexperimente
Butyl ({[(4-chlorophenyl)amino]carbonyl}oxy)propylcarbamate is a widely used compound in sunscreen and cosmetic products, making it easily accessible for research purposes. However, its estrogenic activity and potential to accumulate in the body can complicate experimental design and interpretation of results.
Zukünftige Richtungen
There are several future directions for research on butyl ({[(4-chlorophenyl)amino]carbonyl}oxy)propylcarbamate. One area of interest is its potential as a photosensitizer in photodynamic therapy for the treatment of cancer. Further studies are needed to optimize the conditions for this compound-mediated apoptosis and to evaluate its efficacy in animal models and clinical trials. Another area of interest is the development of safer alternatives to this compound for use in sunscreen and cosmetic products. Research is ongoing to identify compounds that have similar UV-absorbing properties but do not have estrogenic activity or accumulate in the body.
Synthesemethoden
Butyl ({[(4-chlorophenyl)amino]carbonyl}oxy)propylcarbamate can be synthesized by reacting 3-(4-chlorobenzoyl)propionic acid with butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting product is then purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Butyl ({[(4-chlorophenyl)amino]carbonyl}oxy)propylcarbamate has been extensively studied for its ability to absorb UV-B radiation and protect the skin from sunburn. It has also been investigated for its potential as a photosensitizer in photodynamic therapy for the treatment of cancer. This compound has been found to be effective in inducing apoptosis in cancer cells when combined with light.
Eigenschaften
IUPAC Name |
butyl N-[(4-chlorophenyl)carbamoyloxy]-N-propylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4/c1-3-5-11-21-15(20)18(10-4-2)22-14(19)17-13-8-6-12(16)7-9-13/h6-9H,3-5,10-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDYJCKHLRMQRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)N(CCC)OC(=O)NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N',N''-[oxybis(1-oxo-2,1-ethanediyl)]bis(4-methoxybenzohydrazide)](/img/structure/B5087514.png)

![4-(4-ethyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5087523.png)
![2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl N-benzoylmethioninate](/img/structure/B5087526.png)
![1-(3-nitrophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5087531.png)

![ethyl 1-(2-pyridinylcarbonyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5087548.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-2-(2-furyl)-N-methyl-2-oxoacetamide](/img/structure/B5087553.png)
![N-ethyl-N-(4-pyridinylmethyl)-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5087560.png)

![N-[4-(cyanomethyl)phenyl]-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5087568.png)

![3-(3,4-difluorophenyl)-5-[3-(2-fluorophenyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5087614.png)

